Welcome to the BenchChem Online Store!
molecular formula C23H25BrOSi B3059445 Silane, [(4-bromophenyl)methoxy](1,1-dimethylethyl)diphenyl- CAS No. 133776-42-8

Silane, [(4-bromophenyl)methoxy](1,1-dimethylethyl)diphenyl-

Cat. No. B3059445
M. Wt: 425.4 g/mol
InChI Key: TYWSGDVBXZNFND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05372993

Procedure details

To a stirred solution of 7.48 g (40 mmoles) of p-bromobenzyl alcohol and 6.07 g (60 mmoles) of triethylamine in 70 mL of sieve dried DMF at 0° C. was added 14.3 g (52 mmoles) of neat t-butyldiphenylsilylchloride. The ice-water bath was removed and the mixture was stirred further for 20 hours.
Quantity
7.48 g
Type
reactant
Reaction Step One
Quantity
6.07 g
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][OH:7])=[CH:4][CH:3]=1.C(N(CC)CC)C.[Si:17](Cl)([C:30]([CH3:33])([CH3:32])[CH3:31])([C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>CN(C=O)C>[O:7]([CH2:6][C:5]1[CH:8]=[CH:9][C:2]([Br:1])=[CH:3][CH:4]=1)[Si:17]([C:30]([CH3:33])([CH3:32])[CH3:31])([C:24]1[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1

Inputs

Step One
Name
Quantity
7.48 g
Type
reactant
Smiles
BrC1=CC=C(CO)C=C1
Name
Quantity
6.07 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
14.3 g
Type
reactant
Smiles
[Si](C1=CC=CC=C1)(C1=CC=CC=C1)(C(C)(C)C)Cl
Name
Quantity
70 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred further for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice-water bath was removed

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
O([Si](C1=CC=CC=C1)(C1=CC=CC=C1)C(C)(C)C)CC1=CC=C(C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.